molecular formula C36H22O18 B1222037 6,6'-Bieckol CAS No. 88095-81-2

6,6'-Bieckol

Cat. No. B1222037
CAS RN: 88095-81-2
M. Wt: 742.5 g/mol
InChI Key: HBJNTPFHQKXWOY-UHFFFAOYSA-N
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Description

6,6’-Bieckol is an eckol-type phlorotannin found in the brown algae Ecklonia cava and Ecklonia stolonifera . It is known for its various health benefits and is often used in research for its antioxidant properties .


Molecular Structure Analysis

The molecular formula of 6,6’-Bieckol is C36H22O18 . It has an average mass of 742.549 Da and a monoisotopic mass of 742.080627 Da .


Physical And Chemical Properties Analysis

6,6’-Bieckol has a chemical formula of C36H22O18 and a molar mass of 742.55 g/mol . It is stable under standard conditions (at 25 °C [77 °F], 100 kPa) .

Scientific Research Applications

Anti-Inflammatory Properties

6,6'-Bieckol, a phlorotannin polyphenol compound from Ecklonia cava, has demonstrated significant anti-inflammatory effects. In studies, it inhibited nitric oxide and prostaglandin E2 production and suppressed inflammatory cytokine expression in macrophages, indicating potential use in treating inflammatory conditions (Yang et al., 2012).

Antioxidant Activity

6,6'-Bieckol has shown strong antioxidant properties, effectively scavenging different types of free radicals. This suggests its potential use in protecting organisms from oxidative stress and related damage (Kwon et al., 2013).

Antidiabetic Effects

Research has indicated the potential of 6,6'-Bieckol in managing diabetes. It inhibits enzymes like α-glucosidase and α-amylase, thereby helping to control postprandial hyperglycemia, a common challenge in diabetes management (Lee, Lee, & Han, 2017).

Anti-HIV Properties

6,6'-Bieckol has been found to have inhibitory effects on HIV-1, suggesting its potential as a therapeutic agent against HIV. Its ability to inhibit HIV-1 reverse transcriptase and entry into cells without cytotoxicity is notable (Artan et al., 2008).

Cardiovascular Benefits

The compound has demonstrated positive effects on cardiovascular health. It inhibits angiotensin I-converting enzyme (ACE) and increases nitric oxide production, which can help in managing hypertension and improving vascular health (Ko et al., 2017).

Protection Against Glucotoxicity

6,6'-Bieckol protects pancreatic β cells from high glucose-induced glucotoxicity. This effect is crucial for diabetes management, as it helps in preserving β cell function and preventing diabetes-related complications (Park et al., 2015).

Neuroprotective Effects

This compound also exhibits neuroprotective properties by down-regulating nuclear factor-κB activation in microglial cells, suggesting its potential in treating neuroinflammatory diseases (Kim et al., 2016).

Photoprotective Effects

6,6'-Bieckol offers protective effects against UV-induced skin damage, making it a potential ingredient in skincare products aimed at preventing photoaging (He et al., 2021).

Dental Applications

It has been shown to reduce inflammation in human dental pulp cells and promote dentin formation, indicating potential applications in dentistry, particularly for conditions like pulpitis (Paudel et al., 2014).

Anti-Obesity Effects

6,6'-Bieckol inhibits adipocyte differentiation and downregulates adipogenesis and lipogenesis, indicating its potential as an anti-obesity agent (Kwon et al., 2015).

Future Directions

Research suggests that 6,6’-Bieckol has potential therapeutic applications. For instance, it has been found to alleviate obesity and systemic inflammation in mouse models by reducing the expression of RAGE and RAGE ligands . Another study found that it can alleviate vascular dysfunction in diseases associated with poor circulation . These findings suggest that 6,6’-Bieckol could be a valuable active compound for improving blood circulation and treating vascular dysfunction .

properties

CAS RN

88095-81-2

Product Name

6,6'-Bieckol

Molecular Formula

C36H22O18

Molecular Weight

742.5 g/mol

IUPAC Name

4-(3,5-dihydroxyphenoxy)-9-[6-(3,5-dihydroxyphenoxy)-2,4,7,9-tetrahydroxydibenzo-p-dioxin-1-yl]dibenzo-p-dioxin-1,3,6,8-tetrol

InChI

InChI=1S/C36H22O18/c37-11-1-12(38)4-15(3-11)49-29-21(45)9-23(47)31-35(29)53-27-19(43)7-17(41)25(33(27)51-31)26-18(42)8-20(44)28-34(26)52-32-24(48)10-22(46)30(36(32)54-28)50-16-5-13(39)2-14(40)6-16/h1-10,37-48H

InChI Key

HBJNTPFHQKXWOY-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C(=C4O3)C5=C6C(=C(C=C5O)O)OC7=C(O6)C(=CC(=C7OC8=CC(=CC(=C8)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C(=C4O3)C5=C6C(=C(C=C5O)O)OC7=C(O6)C(=CC(=C7OC8=CC(=CC(=C8)O)O)O)O)O)O)O)O)O

Other CAS RN

88095-81-2

synonyms

6,6'-bieckol

Origin of Product

United States

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